molecular formula C16H12N4S3 B047571 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 116710-50-0

5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol

Cat. No. B047571
M. Wt: 356.5 g/mol
InChI Key: DEYCSCCQLNRYNL-UHFFFAOYSA-N
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Description

The compound belongs to a class of heterocyclic compounds that have significant interest due to their versatile chemical properties and potential applications. These compounds often serve as key intermediates in the synthesis of various pharmaceuticals, materials, and biologically active molecules.

Synthesis Analysis

The synthesis of similar triazole and benzothiazole derivatives involves multistep reactions, starting from basic heterocyclic scaffolds. For instance, 3-Benzyl-4-phenyl-1,2,4-triazole-5-thiol has been synthesized and used as a precursor for further modifications and derivatizations, demonstrating the synthetic flexibility of these compounds (Sarhan et al., 2008).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods, including NMR and X-ray crystallography. These studies reveal the presence of multiple heterocyclic rings and functional groups that contribute to the compound's reactivity and potential biological activity.

Chemical Reactions and Properties

These compounds undergo a range of chemical reactions, including cyclization, condensation, and nucleophilic addition, allowing for the synthesis of diverse derivatives with varied biological activities. The presence of triazole and benzothiazole rings contributes to the compound's chemical stability and reactivity (Holota et al., 2018).

Scientific Research Applications

Antimicrobial Activities

The synthesis and characterization of novel compounds derived from triazole-thiol structures have shown promising antimicrobial activities against a range of bacteria and fungi. For instance, research conducted by Idrees et al. (2019) outlines the facile synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties, displaying significant antimicrobial activities when compared with standard drugs like Chloramphenicol (Idrees, Kola, & Siddiqui, 2019). Similarly, Altıntop et al. (2011) synthesized new triazole derivatives and investigated their antimicrobial activities, finding some compounds to exhibit potent effects against Candida species and pathogenic bacteria (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).

Anticancer Activities

The exploration into the anticancer potential of triazole derivatives has led to the identification of compounds with moderate to good antiproliferative potency against cancerous cell lines. Chowrasia et al. (2017) synthesized a series of fluorinated triazolo-thiadiazoles, which were evaluated for their anticancer activity, demonstrating the promising antiproliferative activity of certain derivatives against human breast cancer, osteosarcoma, and myeloid leukemia cell lines (Chowrasia, Karthikeyan, Choure, Sahabjada, Gupta, Arshad, & Trivedi, 2017).

Corrosion Inhibition

The use of triazole-thiol derivatives as corrosion inhibitors for metals in acidic environments has been investigated, showing that these compounds can effectively prevent corrosion. Research by Yadav et al. (2013) on benzimidazole derivatives, including triazole-thiols, as inhibitors for mild steel corrosion in HCl solution, revealed the high inhibition efficiency of these inhibitors, suggesting their potential application in protecting metals from acidic corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

Future Directions

The future directions for “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol” and other 1,2,4-triazole derivatives are promising. They are the preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . The emergence of new viral infections and the lack of effective chemotherapeutic agents for their treatment have significantly increased the number of studies on the antiviral properties of 1,2,4-triazole derivatives .

properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S3/c21-15-19-18-14(20(15)11-6-2-1-3-7-11)10-22-16-17-12-8-4-5-9-13(12)23-16/h1-9H,10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYCSCCQLNRYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360847
Record name 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol

CAS RN

116710-50-0
Record name 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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